molecular formula C5H7Cl4NO2 B14705201 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide CAS No. 24454-96-4

3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide

Cat. No.: B14705201
CAS No.: 24454-96-4
M. Wt: 254.9 g/mol
InChI Key: OESXMEDNIKQBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H7Cl4NO2 It is characterized by the presence of multiple chlorine atoms and a hydroxyethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropropanoyl chloride+2,2,2-trichloroethanolThis compound\text{3-chloropropanoyl chloride} + \text{2,2,2-trichloroethanol} \rightarrow \text{this compound} 3-chloropropanoyl chloride+2,2,2-trichloroethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
  • 3-Chloro-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)benzamide
  • 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Uniqueness

3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is unique due to its specific structural features, including the presence of a hydroxyethyl group and multiple chlorine atoms

Properties

CAS No.

24454-96-4

Molecular Formula

C5H7Cl4NO2

Molecular Weight

254.9 g/mol

IUPAC Name

3-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide

InChI

InChI=1S/C5H7Cl4NO2/c6-2-1-3(11)10-4(12)5(7,8)9/h4,12H,1-2H2,(H,10,11)

InChI Key

OESXMEDNIKQBGE-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.